molecular formula C25H29N5O2 B2897729 2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 941983-30-8

2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2897729
CAS No.: 941983-30-8
M. Wt: 431.54
InChI Key: JJKBONQZCCKWIA-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide (CAS: 941983-30-8, molecular formula: C25H29N5O2, molecular weight: 431.5 g/mol) is a small-molecule acetamide derivative featuring a pyridazine core substituted with a 4-methylpiperazine group and an ethoxyphenylacetamide side chain. Its structure is characterized by:

  • A pyridazine ring at the core, which is substituted at the 3-position with a 4-methylpiperazin-1-yl group.
  • An acetamide linker bridging a 4-ethoxyphenyl group and a para-substituted phenyl ring.
  • The 4-methylpiperazine moiety, a common pharmacophore in kinase inhibitors and anticancer agents, likely contributes to solubility and target interaction .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-3-32-22-10-4-19(5-11-22)18-25(31)26-21-8-6-20(7-9-21)23-12-13-24(28-27-23)30-16-14-29(2)15-17-30/h4-13H,3,14-18H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKBONQZCCKWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following table compares 2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide with structurally or functionally related compounds:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity / Application Reference
Target Compound C25H29N5O2 431.5 Pyridazine core, 4-methylpiperazine, ethoxyphenylacetamide Hypothesized kinase or enzyme inhibition (structural analogy)
CB-839 (Telaglenastat) C26H24F3N7O3S 571.6 Pyridazine core, trifluoromethoxyphenylacetamide, thiadiazole Potent glutaminase inhibitor; Phase II trials for cancer (e.g., NSCLC, renal cell carcinoma)
13d () C24H29N7O 491.3 Pyrimidine core, pyrrolidin-1-ylpropylamino group, tert-butylpyrazole Anticancer candidate; LC-MS: m/z 491.2592 [M+H]<sup>+</sup>
PZ-34 () C26H22N4O2 422.5 Quinoline-carbohydrazide, ethoxyphenyl, furan ABCG2 inhibitor; reverses multidrug resistance in cancer cells
N-(4-bromophenyl)-2-[...]acetamide () C23H20BrF1N6O2 535.3 Pyrazolo-pyrimidine core, bromophenyl, fluorobenzyl Antifibrotic or antiproliferative activity (hypothesized)

Key Comparisons

Core Heterocycles: The pyridazine core in the target compound and CB-839 is critical for binding to enzymatic targets (e.g., glutaminase in CB-839 ). In contrast, compounds like 13d (pyrimidine core) and PZ-34 (quinoline core) utilize different heterocycles for diverse target interactions.

Substituent Effects: The 4-methylpiperazine group in the target compound enhances solubility and may modulate kinase selectivity, as seen in analogues like N-isopropyl-2-(3-(4-methylpiperazin-1-yl)phenoxy)acetamide . Ethoxyphenyl vs. Trifluoromethoxyphenyl: CB-839’s trifluoromethoxy group improves metabolic stability and target affinity compared to the ethoxy group in the target compound .

Biological Activity: CB-839 has demonstrated potent glutaminase inhibition (IC50 < 30 nM) and synergistic antitumor effects when combined with 2-PMPA .

Q & A

Basic Research Questions

How is the structural identity and purity of 2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide validated in synthetic workflows?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the connectivity of the ethoxyphenyl, pyridazine, and acetamide moieties. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm) and its methylene as a quartet (~4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1650–1700 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹) verify functional groups .
  • HPLC : Purity >95% is confirmed using reverse-phase chromatography with UV detection (e.g., C18 column, λ = 254 nm) .

What synthetic strategies are employed to prepare this compound, and how are reaction conditions optimized?

Answer:

  • Multi-step Synthesis : Typical routes involve:
    (i) Substitution of pyridazine with 4-methylpiperazine under basic conditions (e.g., K2CO3 in DMF, 80°C) .
    (ii) Amide coupling between 2-(4-ethoxyphenyl)acetic acid and the aniline derivative using EDCI/HOBt in dichloromethane .
  • Optimization : Reaction parameters (temperature, solvent, catalyst) are tuned via Design of Experiments (DoE). For example, varying DMF/THF ratios improves yields from 60% to 85% .

Advanced Research Questions

How do researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Orthogonal Assays : Conflicting results (e.g., IC50 variability in kinase inhibition) are addressed using:
    (i) Biochemical Assays : Radiolabeled ATP competition assays vs. fluorescence-based methods .
    (ii) Cellular Models : Compare activity in cancer cell lines (e.g., MCF-7 vs. HeLa) to assess cell-type specificity .
    (iii) Target Engagement Studies : CETSA (Cellular Thermal Shift Assay) validates direct target binding .

What methodologies are used to study the structure-activity relationship (SAR) of derivatives?

Answer:

  • Scaffold Modifications : Systematic variation of substituents (e.g., replacing ethoxy with methoxy or trifluoromethyl groups) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like PI3Kγ or EGFR .
  • Pharmacophore Analysis : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonds with pyridazine-N) .

How is metabolic stability evaluated, and what are common degradation pathways?

Answer:

  • In Vitro Metabolism :
    (i) Liver Microsomes : Incubation with human/rat microsomes (NADPH cofactor) identifies oxidative metabolites (e.g., O-deethylation of ethoxyphenyl) .
    (ii) LC-MS/MS : Quantifies parent compound depletion over time (t1/2 calculation) .
  • Degradation Pathways : Common issues include hydrolysis of the acetamide bond (pH-dependent) and piperazine N-oxidation .

Methodological Challenges

What strategies mitigate solubility issues during in vitro assays?

Answer:

  • Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • pH Adjustment : Buffered solutions (pH 7.4) stabilize the compound in physiological conditions .
  • Nanoformulation : Lipid nanoparticles (LNPs) improve bioavailability in cellular uptake studies .

How are reaction intermediates purified in multi-step syntheses?

Answer:

  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates .
  • Recrystallization : Ethanol/water mixtures purify crystalline intermediates (e.g., pyridazine-piperazine adduct) .

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